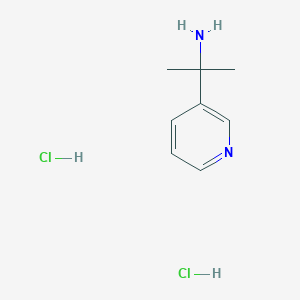

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride

CAS No.: 1187929-80-1

Cat. No.: VC2830563

Molecular Formula: C8H14Cl2N2

Molecular Weight: 209.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187929-80-1 |

|---|---|

| Molecular Formula | C8H14Cl2N2 |

| Molecular Weight | 209.11 g/mol |

| IUPAC Name | 2-pyridin-3-ylpropan-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-4-3-5-10-6-7;;/h3-6H,9H2,1-2H3;2*1H |

| Standard InChI Key | XIOFNTGSKWLCIA-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=CN=CC=C1)N.Cl.Cl |

| Canonical SMILES | CC(C)(C1=CN=CC=C1)N.Cl.Cl |

Introduction

Chemical Properties and Structure

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride is characterized by its pyridine ring structure coupled with an ethylamine group. The compound exists as a dihydrochloride salt, which significantly improves its solubility in aqueous solutions compared to its free base form.

Basic Chemical Data

The compound's fundamental physical and chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1187929-80-1 |

| Molecular Formula | C8H14Cl2N2 |

| Molecular Weight | 209.11616 g/mol |

| IUPAC Name | 2-(3-pyridinyl)-2-propanamine dihydrochloride |

| MDL Number | MFCD11506265 |

| Physical Appearance | Crystalline solid |

The pyridine ring in this compound contributes to its basic properties, while the amine group serves as a potential site for hydrogen bonding and other molecular interactions. The dihydrochloride salt formation enhances the compound's stability, making it particularly useful for storage and experimental applications compared to the free base form .

Structural Characteristics

The compound's structure features a pyridine ring with a nitrogen atom at position 3, connected to a carbon that bears a methyl group and an ethylamine substituent. This arrangement creates a chiral center, allowing for potential stereoisomers with different biological activities. The positional arrangement of functional groups on the pyridine ring significantly influences its chemical reactivity and potential biological interactions.

Synthesis Methods

The synthesis of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride typically involves multiple reaction steps, with the final salt formation being a critical step in the process.

Asymmetric Synthesis Considerations

For chiral versions of similar compounds, asymmetric reduction is crucial for obtaining optically pure products. For example, in the synthesis of (S)-1-pyridin-3-yl-ethylamine, borane-tetrahydrofuran complex is used as a reducing agent under carefully controlled conditions to achieve high enantiomeric excess (ee) .

The table below shows experimental results for asymmetric reduction of a related compound:

| Equiv BH3·THF | Unreacted oxime | Yield of amine | ee of amine | Yield of HCl salt | ee of HCl salt |

|---|---|---|---|---|---|

| 5 | <3% | 88% | 94% | 85% | - |

| 4 | 3% | 91% | 98% | 89% | 99% |

| 3 | 8% | 86% | - | - | - |

This data suggests that using 4 equivalents of BH3·THF provides an optimal balance between yield and enantiomeric purity for similar pyridine-containing amines .

Biological Activities and Mechanism of Action

Molecular Interactions

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride may participate in various biochemical processes through interactions with biological targets such as enzymes and receptors. The compound potentially functions as either an agonist or antagonist, modulating enzymatic activity or receptor signaling pathways.

The pyridine ring structure is particularly important for biological recognition, as it can participate in π-stacking interactions with aromatic amino acid residues in protein binding pockets. Meanwhile, the amine group can form hydrogen bonds with polar residues or water molecules in biological systems.

Structure-Activity Relationships

The specific positioning of functional groups on the pyridine ring significantly influences the compound's biological activity. The 3-position substitution pattern creates a distinct electronic distribution that affects how the molecule binds to potential target proteins. Additionally, the chiral center in the molecule may result in stereoisomers with varying biological activities, highlighting the importance of stereochemical purity in research applications.

Research Applications

Pharmacological Studies

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride serves as an important research tool in pharmacological investigations. Researchers utilize this compound to:

-

Probe receptor binding sites

-

Investigate signal transduction pathways

-

Develop structure-activity relationships for drug discovery

-

Study the role of pyridine derivatives in various biological processes

Biochemical Assays

The compound finds applications in various biochemical assays designed to:

-

Measure enzyme activity

-

Assess binding affinities to target proteins

-

Evaluate potential therapeutic effects in cell-based models

-

Investigate metabolic pathways related to pyridine-containing compounds

These applications make 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride a valuable tool for researchers in medicinal chemistry and biochemistry fields.

| Classification | Details |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302, H315, H319, H335 |

| Hazard Description | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation |

These classifications emphasize the need for proper protective equipment and handling procedures when working with this compound .

| Manufacturer | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| TRC | M340143 | 50mg | $90 |

| Alichem | 1187929801 | 250mg | $680 |

| Alichem | 1187929801 | 500mg | $980 |

| Alichem | 1187929801 | 1g | $1685 |

| J & W Pharmlab LLC | JWPH3249E229-50MG | 50mg | $122.50 |

This pricing information reflects the compound's specialized research applications and the costs associated with its synthesis and purification .

Comparison with Similar Compounds

Structural Analogs

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride belongs to a broader family of pyridine derivatives with amine functionality. Related compounds include:

-

(S)-1-Pyridin-3-yl-ethylamine

-

(S)-1-Pyridin-3-yl-ethylamine bis hydrochloride

-

Other positional isomers with the pyridine nitrogen at different positions

The structural differences between these compounds, particularly the positioning of functional groups and stereochemistry, significantly influence their chemical reactivity, stability, and biological activities .

Functional Differences

The key functional differences between 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride and its structural analogs include:

-

Salt form stability - the dihydrochloride salt offers enhanced solubility and stability compared to free amine forms

-

Stereochemistry - chiral versions may exhibit different biological activities

-

Substitution patterns - variations in methyl group positioning affect molecular recognition

These differences make each compound uniquely suited for specific research applications, with 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride offering particular advantages in terms of stability and solubility .

Current Research Trends

Research on 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride continues to evolve, with several key focus areas emerging in recent studies.

Emerging Applications

Current research directions include:

-

Investigation of potential biological activities

-

Exploration of interactions with specific molecular targets

-

Development of structure-activity relationships

-

Evaluation of pharmacological properties in various model systems

These research trends reflect the compound's versatility and potential utility in multiple scientific domains.

Methodological Advancements

Recent advances in analytical techniques have enhanced researchers' ability to characterize and work with 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride, including:

-

Improved chromatographic methods for purity assessment

-

Advanced spectroscopic techniques for structural characterization

-

Enhanced computational approaches for predicting interactions

-

More efficient synthetic methodologies for preparation

These methodological improvements continue to expand the compound's research applications and accessibility to scientists .

Future Research Directions

Challenges and Opportunities

Several challenges and opportunities exist in future research involving this compound:

-

Developing more efficient and environmentally friendly synthetic routes

-

Exploring the full range of its biological activities

-

Establishing more detailed structure-activity relationships

-

Investigating potential applications beyond current usage areas

Addressing these challenges could significantly expand the compound's utility in scientific research and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume